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molecular formula C9H14Si B1584984 Phenyltrimethylsilane CAS No. 768-32-1

Phenyltrimethylsilane

Cat. No. B1584984
M. Wt: 150.29 g/mol
InChI Key: KXFSUVJPEQYUGN-UHFFFAOYSA-N
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Patent
US06024897

Procedure details

A toluene (5 g) solution containing 0.87 g (8.60 mmol, 2 mol %) of diisopropylamine was added to phenyl sodium, which had been prepared by reacting 20.0 g (0.870 mol) of sodium dispersion and 48.0 g (0.426 mol) of chlorobenzene in 160 g of tolunene, at room temperature, and then the reaction mixture was stirred for 2 hours. To the resultant greenish brown slurry, 46.3 g (0.426 mol) of trimethylchlorosilane was added, dropwise, keeping the reaction temperature in the range of from 15 to 20° C., and then the reaction mixture was subjected to hydrolysis with 100 ml of water. After the separated organic layer was washed with water three times, the thus-obtained organic solution was subjected to gas chromatography analysis. As a result, it was found that benzyltrimethylsilane was produced, at the yield of 98.5%, while the yield of phenyltrimethylsilane was not more than 0.5%. This fact indicates that phenyl sodium was almost quantitatively converted to benzyl sodium. Further, a solvent was distilled off from the obtained organic layer, and then the remaining slightly yellowish oil was distilled under reduced pressure, to give 65.5 g of benzyltrimethylsilane (0.399 mol, 93.7%, b.p. 120 to 122° C./100 mmHg).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
48 g
Type
reactant
Reaction Step Three
Quantity
46.3 g
Type
reactant
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Five
Quantity
0.87 g
Type
reactant
Reaction Step Six
Quantity
5 g
Type
solvent
Reaction Step Six
Yield
98.5%

Identifiers

REACTION_CXSMILES
C(NC(C)C)(C)C.[C:8]1([Na])[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1.[Na].ClC1C=CC=CC=1.[CH3:23][Si:24]([CH3:27])([CH3:26])Cl>O.C1(C)C=CC=CC=1>[C:8]1([Si:24]([CH3:27])([CH3:26])[CH3:23])[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1 |^1:14|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)[Na]
Step Two
Name
Quantity
20 g
Type
reactant
Smiles
[Na]
Step Three
Name
Quantity
48 g
Type
reactant
Smiles
ClC1=CC=CC=C1
Step Four
Name
Quantity
46.3 g
Type
reactant
Smiles
C[Si](Cl)(C)C
Step Five
Name
Quantity
100 mL
Type
solvent
Smiles
O
Step Six
Name
Quantity
0.87 g
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
5 g
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
at room temperature, and then the reaction mixture was stirred for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
had been prepared
CUSTOM
Type
CUSTOM
Details
of from 15 to 20° C.
WASH
Type
WASH
Details
After the separated organic layer was washed with water three times

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C1(=CC=CC=C1)[Si](C)(C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 98.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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